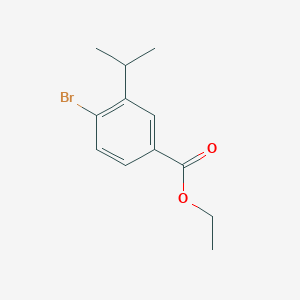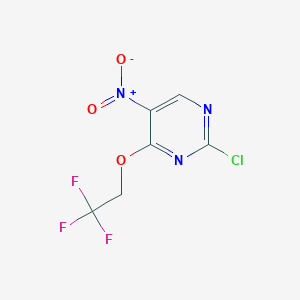
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H3ClF3N3O3 and a molecular weight of 257.55 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, nitro, and trifluoroethoxy groups, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base, followed by nitration. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the nitration step is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Reduction: Formation of 2-chloro-5-amino-4-(2,2,2-trifluoroethoxy)pyrimidine.
Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitropyrimidine: Similar structure but lacks the trifluoroethoxy group.
2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine: Similar but lacks the nitro group.
2-Chloro-5-nitro-4-methylpyrimidine: Similar but has a methyl group instead of the trifluoroethoxy group.
Uniqueness
2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H3ClF3N3O3 |
|---|---|
Peso molecular |
257.55 g/mol |
Nombre IUPAC |
2-chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine |
InChI |
InChI=1S/C6H3ClF3N3O3/c7-5-11-1-3(13(14)15)4(12-5)16-2-6(8,9)10/h1H,2H2 |
Clave InChI |
FLVQMQHFJKQKPB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)OCC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)
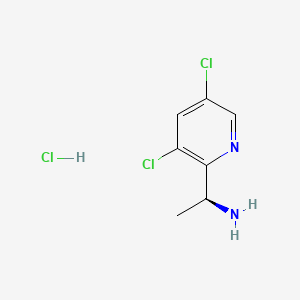


![N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide](/img/structure/B15329815.png)

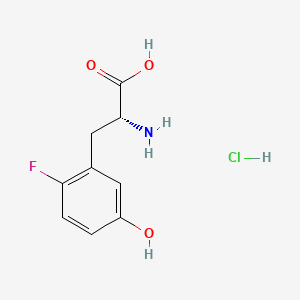
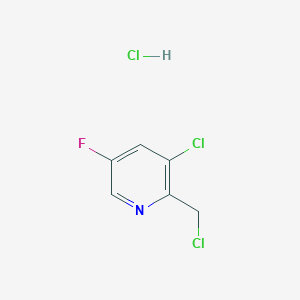
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)
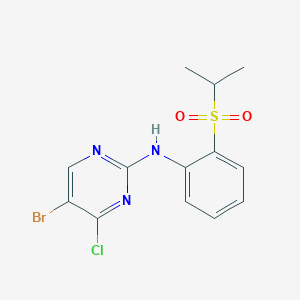

![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
